molecular formula C₁₆H₂₅Cl₂N₅O B1144521 2-sec-Butyl-4-[(Piperazinyl-1-yl)-phenyl]-1,2,4-triazol-3-one Dihydrochloride CAS No. 146091-05-6

2-sec-Butyl-4-[(Piperazinyl-1-yl)-phenyl]-1,2,4-triazol-3-one Dihydrochloride

Cat. No.: B1144521
CAS No.: 146091-05-6
M. Wt: 374.31
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Description

2-sec-Butyl-4-[(Piperazinyl-1-yl)-phenyl]-1,2,4-triazol-3-one Dihydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a triazole ring, and a phenyl group. It is often used in pharmaceutical research due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-sec-Butyl-4-[(Piperazinyl-1-yl)-phenyl]-1,2,4-triazol-3-one Dihydrochloride typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction is carried out under basic conditions, often using diphenylvinylsulfonium triflate as a reagent . The resulting intermediate is then subjected to further reactions to introduce the triazole and phenyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality. Techniques such as solid-phase synthesis and photocatalytic synthesis are also employed to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-sec-Butyl-4-[(Piperazinyl-1-yl)-phenyl]-1,2,4-triazol-3-one Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine and triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with potential biological activity .

Scientific Research Applications

2-sec-Butyl-4-[(Piperazinyl-1-yl)-phenyl]-1,2,4-triazol-3-one Dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research focuses on its potential therapeutic properties, such as anticancer, antiviral, and antibacterial activities.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-sec-Butyl-4-[(Piperazinyl-1-yl)-phenyl]-1,2,4-triazol-3-one Dihydrochloride involves its interaction with specific molecular targets. The piperazine ring allows it to bind to receptors or enzymes, modulating their activity. The triazole ring contributes to its stability and bioavailability, enhancing its effectiveness in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-sec-Butyl-4-[(Piperazinyl-1-yl)-phenyl]-1,2,4-triazol-3-one Dihydrochloride apart is its unique combination of a piperazine ring, a triazole ring, and a phenyl group. This structure provides a versatile platform for chemical modifications, allowing researchers to explore a wide range of biological activities and therapeutic potentials .

Properties

CAS No.

146091-05-6

Molecular Formula

C₁₆H₂₅Cl₂N₅O

Molecular Weight

374.31

Synonyms

1-(sec-Butyl)-4-(4-(piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one Dihydrochloride

Origin of Product

United States

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